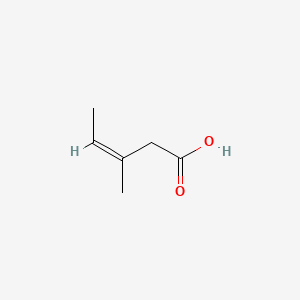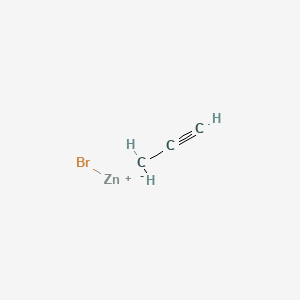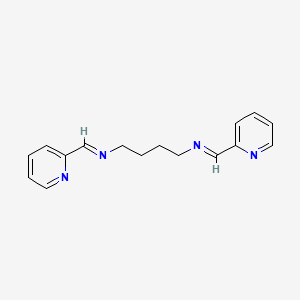
1,4-Butanediamine, N,N'-bis(2-pyridinylmethylene)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Butanediamine, N,N’-bis(2-pyridinylmethylene)- is a chemical compound with the molecular formula C16H18N4. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of two pyridinylmethylene groups attached to a 1,4-butanediamine backbone, which imparts unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Butanediamine, N,N’-bis(2-pyridinylmethylene)- typically involves the condensation reaction between 1,4-butanediamine and 2-pyridinecarboxaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as column chromatography to obtain high-purity products.
化学反応の分析
Types of Reactions
1,4-Butanediamine, N,N’-bis(2-pyridinylmethylene)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridinylmethylene groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF).
Substitution: Various nucleophiles such as amines, thiols, or halides; reactions can be conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the pyridinylmethylene groups.
科学的研究の応用
1,4-Butanediamine, N,N’-bis(2-pyridinylmethylene)- has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as a chelating agent in biological systems, aiding in the study of metal ion interactions.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial or anticancer agent.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts, due to its ability to form stable complexes with metals.
作用機序
The mechanism of action of 1,4-Butanediamine, N,N’-bis(2-pyridinylmethylene)- involves its ability to chelate metal ions through the nitrogen atoms in the pyridinylmethylene groups. This chelation can influence various molecular targets and pathways, including:
Metal Ion Transport: Facilitating the transport and regulation of metal ions within biological systems.
Enzyme Inhibition: Inhibiting metalloenzymes by binding to the metal ion cofactors, thereby affecting enzyme activity.
Signal Transduction: Modulating signal transduction pathways that involve metal ions as secondary messengers.
類似化合物との比較
Similar Compounds
1,4-Butanediamine: A simpler analog without the pyridinylmethylene groups, used in the synthesis of polyamides and other polymers.
N,N’-Bis(2-pyridinylmethylene)ethylenediamine: A similar compound with an ethylenediamine backbone, used in coordination chemistry and catalysis.
N,N’-Bis(2-pyridinylmethylene)propane-1,3-diamine: Another analog with a propane-1,3-diamine backbone, also used in metal complexation studies.
Uniqueness
1,4-Butanediamine, N,N’-bis(2-pyridinylmethylene)- is unique due to its specific structural arrangement, which allows for the formation of stable metal complexes with distinct properties. This uniqueness makes it valuable in various applications, particularly in the development of new materials and therapeutic agents.
特性
CAS番号 |
50416-09-6 |
|---|---|
分子式 |
C16H18N4 |
分子量 |
266.34 g/mol |
IUPAC名 |
1-pyridin-2-yl-N-[4-(pyridin-2-ylmethylideneamino)butyl]methanimine |
InChI |
InChI=1S/C16H18N4/c1-3-11-19-15(7-1)13-17-9-5-6-10-18-14-16-8-2-4-12-20-16/h1-4,7-8,11-14H,5-6,9-10H2 |
InChIキー |
MCLJFIDAGNUXIH-UHFFFAOYSA-N |
正規SMILES |
C1=CC=NC(=C1)C=NCCCCN=CC2=CC=CC=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


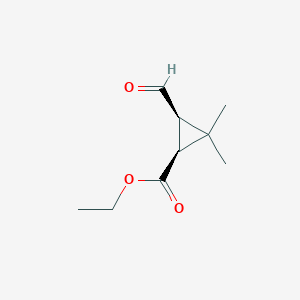

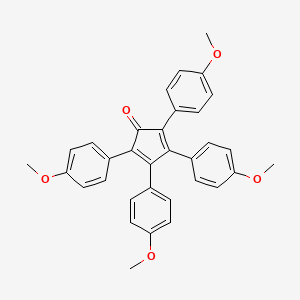
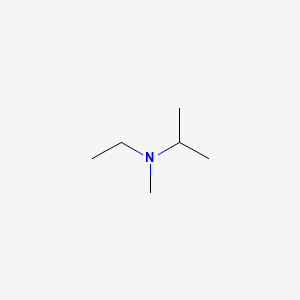

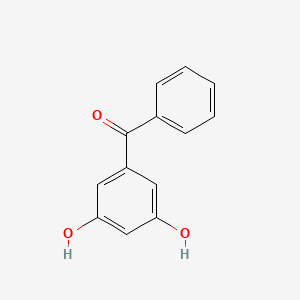
![1-[(2R,4S,5S)-4-Fluoro-5-(iodomethyl)oxolan-2-yl]-5-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B14665241.png)

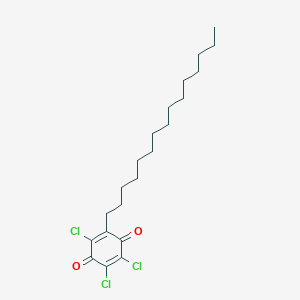
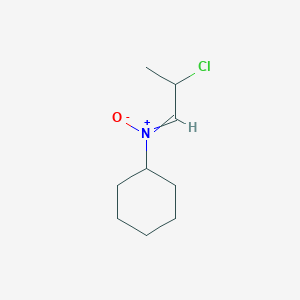
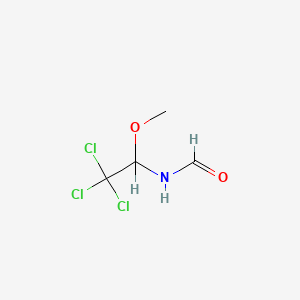
![S-[(4-Nitrophenyl)(diphenyl)methyl] benzenecarbothioate](/img/structure/B14665277.png)
